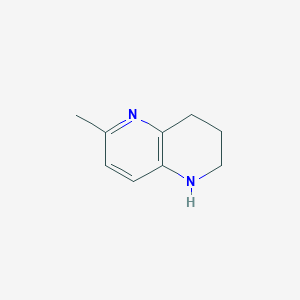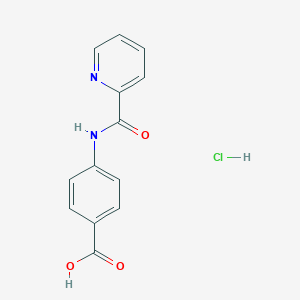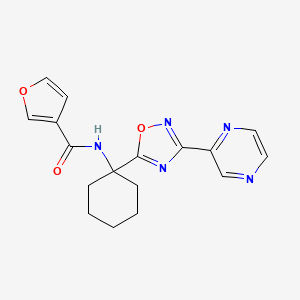![molecular formula C13H12N6O2S B2416274 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole CAS No. 2097929-39-8](/img/structure/B2416274.png)
4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a 1,2,4-triazolo[1,5-a]pyrimidine ring, which is a purine analogue and has beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The yield was reported to be 73%, with a melting point of 176-179°C . The synthesis involved the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . The IR spectrum showed signals for C=O groups at 1650–1712 cm^-1 . The 1H-NMR spectrum provided information about the hydrogen atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . The reactions were carried out in either sequential or one-pot procedures . The reaction conditions, such as the use of supercritical carbon dioxide in the presence of acetic acid, organic solvents, and Lewis acids (ZnCl2, TiO2, and SiO2), were also explored .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . The melting point was reported to be 176-179°C . The MS [MH+] (m/z) was reported to be 492.2 .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1,2,3-triazoles have gained prominence in pharmaceutical chemistry due to their diverse biological activities. The 1,2,4-triazole counterpart, including our compound of interest, is also explored. Researchers have synthesized derivatives of this scaffold to develop potential drug candidates. For instance, compounds based on the 4-amino-1,2,3-triazole core have been investigated as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a target in immuno-oncology research .
Antimicrobial and Antioxidant Properties
1,2,4-Triazole derivatives, including our compound, exhibit a broad spectrum of therapeutic potential. These include analgesic, antiseptic, antimicrobial, and antioxidant activities. Researchers have explored their efficacy against various pathogens and oxidative stress-related conditions .
Green Chemistry Applications
In recent years, green chemistry has gained prominence. Our compound has been synthesized using environmentally friendly methods, such as ultrasound chemistry and mechanochemistry. These approaches minimize waste, energy consumption, and the use of toxic solvents .
Formal Cycloreversion
Mechanical forces can induce the cycloreversion of 1,2,3-triazole compounds. Researchers have explored this phenomenon and its potential applications in biological systems. Understanding how mechanical stress affects molecular structures is crucial for drug design and delivery.
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to bind allosterically at the interface between protein subunits , destabilizing the protein complex and inhibiting its function .
Pharmacokinetics
The molecular weight of a similar compound, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is 1501380 , which may influence its absorption, distribution, metabolism, and excretion.
Direcciones Futuras
Future research could focus on expanding the chemical space of these compounds and exploring their potential applications . The design and synthesis of novel derivatives could lead to compounds with improved biological activities . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Propiedades
IUPAC Name |
[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-8-2-11(19-13(17-8)14-6-16-19)21-9-3-18(4-9)12(20)10-5-22-7-15-10/h2,5-7,9H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVBAHDFZYWMFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CSC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2416191.png)
![7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2416193.png)

![1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416195.png)


![3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone](/img/structure/B2416202.png)
![N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B2416203.png)

![methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2416206.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2416213.png)